(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
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Overview
Description
(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the construction of the oxazolidine ring, and the spirocyclization process. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidine ring can be reduced using lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the oxazolidine ring can yield secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[45]decane is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites of enzymes, while the oxazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
- This compound analogs with different substituents on the thiazole or oxazolidine rings.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S,5S)-4-[(2-methyl-1,3-thiazol-4-yl)methoxymethyl]-6-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-16-13(9-19-11)8-17-7-12-3-2-4-14(12)10-15-5-6-18-14/h9,12,15H,2-8,10H2,1H3/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPRQGJZDGNRAN-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COCC2CCCC23CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC[C@@H]2CCC[C@@]23CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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